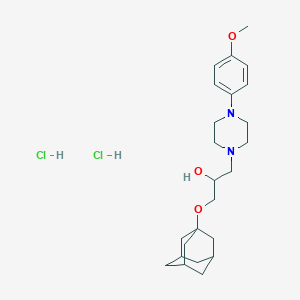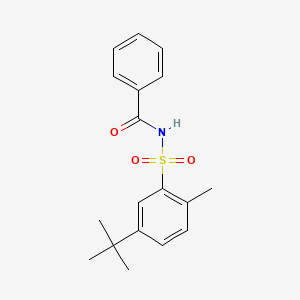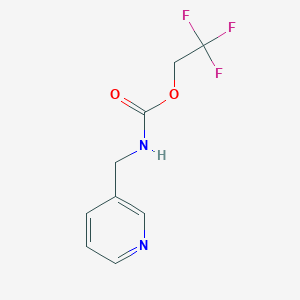
2,2,2-trifluoroethyl N-(pyridin-3-ylmethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoroethyl N-(pyridin-3-ylmethyl)carbamate, also known as TFPC, is an important compound in the field of organic chemistry. It is a tertiary amide that is used in various applications, including as a reagent for the synthesis of other compounds, as a catalyst for certain reactions, and as a drug in the pharmaceutical industry.
Applications De Recherche Scientifique
Exposure and Toxicity Studies
Research on compounds structurally related to 2,2,2-trifluoroethyl N-(pyridin-3-ylmethyl)carbamate has focused on their toxicological profiles and environmental impact. For instance, studies on perfluorinated chemicals (PFCs) and polyfluoroalkyl substances (PFASs) provide insight into the persistence and bioaccumulation of these compounds. These studies are crucial for understanding the environmental behavior and potential human health risks associated with exposure to such chemicals.
Toxicity and Environmental Persistence : The study of 5-amino-2-(trifluoromethyl)pyridine, a related compound, demonstrates its potential toxicity when inhaled, leading to methemoglobinemia and toxic encephalopathy. This highlights the need for caution in industrial applications where inhalation exposure can occur (Tao et al., 2022).
Exposure Assessment : Assessment of polyfluoroalkyl chemicals (PFCs) in populations indicates widespread exposure due to their use in commercial applications. Understanding the exposure levels can guide regulations and safety measures for related compounds (Calafat et al., 2007).
Pharmacokinetic Studies : Pharmacokinetic properties of related compounds, such as the oral histone deacetylase inhibitor MS-275, are studied to understand their absorption, distribution, metabolism, and excretion (ADME) characteristics. This information is vital for developing safe and effective pharmaceuticals (Gore et al., 2008).
Environmental and Health Impact
Research into PFCs and PFASs, which share some chemical properties with 2,2,2-trifluoroethyl N-(pyridin-3-ylmethyl)carbamate, has raised concerns about their impact on human health and the environment.
Human Health Risks : Studies on the levels of perfluoroalkyl acids (PFAAs) in pregnant women and their associations with medical parameters underscore the potential health risks these compounds pose to both mothers and their offspring. Such studies emphasize the importance of monitoring exposure to these chemicals (Jiang et al., 2014).
Environmental Distribution : The detection of PFCs in human blood from various countries indicates the global distribution and environmental persistence of these compounds. Understanding their distribution helps in assessing global exposure risks and formulating appropriate environmental policies (Kannan et al., 2004).
Propriétés
IUPAC Name |
2,2,2-trifluoroethyl N-(pyridin-3-ylmethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c10-9(11,12)6-16-8(15)14-5-7-2-1-3-13-4-7/h1-4H,5-6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZSMWCMUOTQBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(pyridin-3-ylmethyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

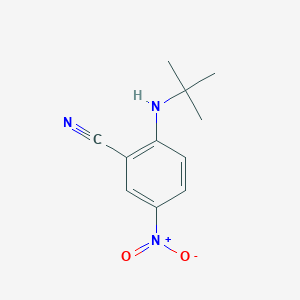
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2674609.png)
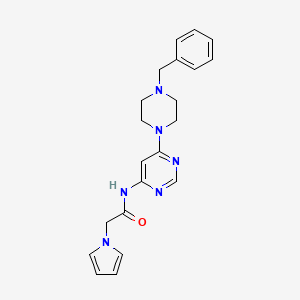
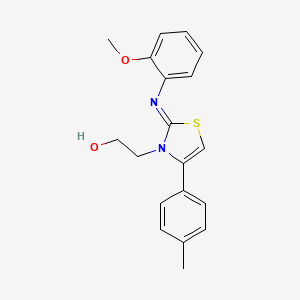
![2-[(3-Methylphenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B2674613.png)
![8-oxo-N-(m-tolyl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxamide](/img/structure/B2674615.png)

![7-Fluoro-3-[[1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2674618.png)
